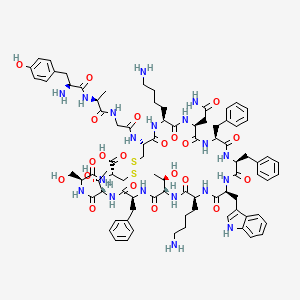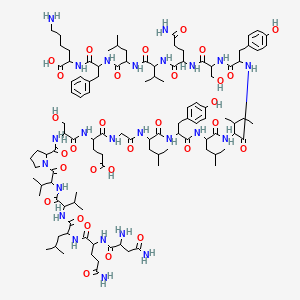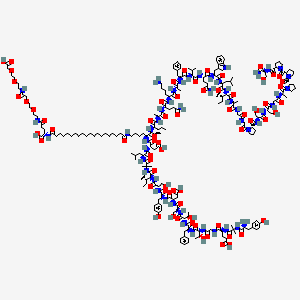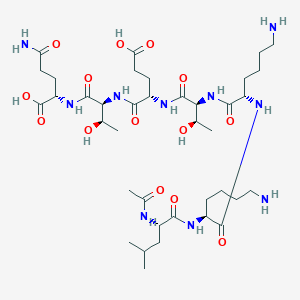
347142-73-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
NY-BR-1 p904 A2 acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
While specific industrial production methods for NY-BR-1 p904 A2 acetate are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
NY-BR-1 p904 A2 acetate primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and subsequent modifications.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid is commonly used to remove protecting groups from amino acids during synthesis.
Coupling Reagents: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used to facilitate the formation of peptide bonds.
Major Products Formed
The major product formed during the synthesis of NY-BR-1 p904 A2 acetate is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .
科学研究应用
NY-BR-1 p904 A2 acetate has been extensively studied for its role in cancer immunotherapy. It is recognized by T-cell clones specific for the NY-BR-1 antigen, which is expressed in certain breast tumor cells. This makes it a valuable tool for developing targeted cancer therapies and studying immune responses to cancer .
作用机制
The mechanism of action of NY-BR-1 p904 A2 acetate involves its recognition by T-cell receptors on immune cells. This interaction triggers an immune response against cells expressing the NY-BR-1 antigen, leading to the targeted destruction of these tumor cells. The molecular targets include the major histocompatibility complex molecules that present the peptide to T-cells .
相似化合物的比较
Similar Compounds
NY-ESO-1: Another cancer-testis antigen used in cancer immunotherapy.
MAGE-A3: A melanoma-associated antigen used in similar therapeutic approaches.
Uniqueness
NY-BR-1 p904 A2 acetate is unique due to its specific recognition of the NY-BR-1 antigen, which is predominantly expressed in breast cancer cells. This specificity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds that may target different antigens .
属性
CAS 编号 |
347142-73-8 |
|---|---|
分子式 |
C₄₃H₇₈N₁₀O₁₅ |
分子量 |
975.14 |
序列 |
One Letter Code: SLSKILDTV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









